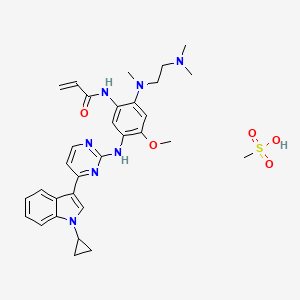
Almonertinib mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aumolertinib mesylate, also known as Ameile, is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (EGFR-TKI). It is specifically designed to target and inhibit mutant EGFR, which is often implicated in non-small cell lung cancer (NSCLC). This compound has shown significant promise in clinical trials, particularly for patients with advanced EGFR mutation-positive NSCLC .
Preparation Methods
The synthesis of aumolertinib mesylate involves several key steps, including the formation of the core structure and subsequent functionalization to achieve the desired pharmacological properties. The synthetic route typically involves:
Formation of the core structure: This step involves the construction of the basic molecular framework of aumolertinib.
Functionalization: Various chemical groups are added to the core structure to enhance its activity and selectivity towards mutant EGFR.
Purification and crystallization: The final product is purified and crystallized to obtain aumolertinib mesylate in its pure form.
Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Aumolertinib mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
Aumolertinib mesylate has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and functionalization of EGFR-TKIs.
Biology: Researchers use it to study the mechanisms of EGFR inhibition and its effects on cellular processes.
Medicine: Aumolertinib mesylate is primarily used in the treatment of advanced EGFR mutation-positive NSCLC.
Industry: The compound is used in the pharmaceutical industry for the development of targeted cancer therapies.
Mechanism of Action
Aumolertinib mesylate exerts its effects by selectively inhibiting the tyrosine kinase activity of mutant EGFR. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the mutant EGFR, blocking its activity and leading to the suppression of tumor growth. Key molecular targets and pathways involved include the PI3K/AKT and MAPK/ERK pathways .
Comparison with Similar Compounds
Aumolertinib mesylate is often compared to other EGFR-TKIs, such as gefitinib and osimertinib. While gefitinib is a first-generation EGFR-TKI, aumolertinib and osimertinib are third-generation inhibitors designed to overcome resistance mutations like T790M. Aumolertinib has shown a more favorable safety profile and greater selectivity for mutant EGFR compared to gefitinib. Compared to osimertinib, aumolertinib offers similar efficacy but with potentially fewer side effects .
Similar Compounds
- Gefitinib
- Osimertinib
- Erlotinib
Aumolertinib mesylate stands out due to its high selectivity for mutant EGFR and its ability to overcome resistance mutations, making it a valuable option for patients with advanced NSCLC .
Properties
CAS No. |
2134096-06-1 |
|---|---|
Molecular Formula |
C31H39N7O5S |
Molecular Weight |
621.8 g/mol |
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid |
InChI |
InChI=1S/C30H35N7O2.CH4O3S/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;1-5(2,3)4/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H3,(H,2,3,4) |
InChI Key |
WTEXJDGTVUQRQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)
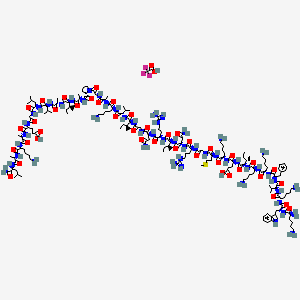
![Ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B10829824.png)
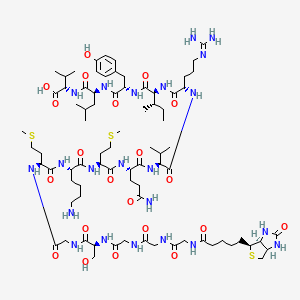

![2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10829835.png)
![(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10829845.png)

![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)
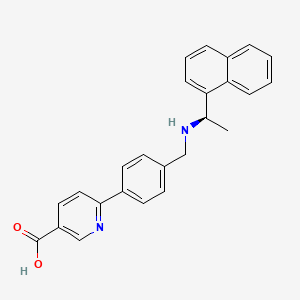

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829874.png)
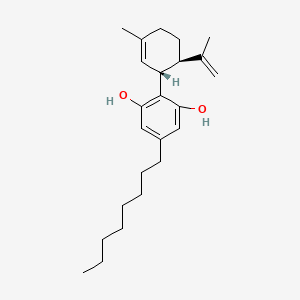
![5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B10829901.png)
